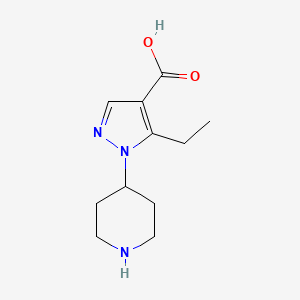

5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC17831410

Molecular Formula: C11H17N3O2

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17N3O2 |

|---|---|

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | 5-ethyl-1-piperidin-4-ylpyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H17N3O2/c1-2-10-9(11(15)16)7-13-14(10)8-3-5-12-6-4-8/h7-8,12H,2-6H2,1H3,(H,15,16) |

| Standard InChI Key | BEDUWKNAUYOVGM-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C=NN1C2CCNCC2)C(=O)O |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 5-ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid reflects its core structure:

-

A pyrazole ring substituted at position 1 with a piperidin-4-yl group and at position 4 with a carboxylic acid.

-

An ethyl group at position 5 of the pyrazole.

The molecular formula is CHNO, with a molecular weight of 247.29 g/mol .

Structural Characterization

The compound’s planar pyrazole ring is conjugated with the carboxylic acid group, enhancing its capacity for hydrogen bonding. The piperidine moiety introduces a bicyclic structure, contributing to conformational rigidity. X-ray crystallography of analogous compounds, such as ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate ( ), reveals a triclinic crystal system with intermolecular hydrogen bonds stabilizing the lattice .

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular formula | CHNO | |

| Molecular weight | 247.29 g/mol | |

| Heavy atom count | 17 | |

| Rotatable bonds | 4 | |

| Hydrogen bond acceptors | 4 | |

| Hydrogen bond donors | 2 |

Synthesis and Derivatives

Synthetic Pathways

The compound is synthesized via hydrolysis of its ethyl ester precursor, ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate (CAS 782493-96-3) . The ester undergoes saponification under basic conditions (e.g., NaOH in ethanol/water) to yield the carboxylic acid.

Reaction Scheme:

The precursor ester is synthesized through cyclocondensation of hydrazine derivatives with β-keto esters, a method analogous to the synthesis of ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate .

Derivative Development

Structural modifications, such as substituting the ethyl group or functionalizing the piperidine nitrogen, enhance bioavailability. For example, 3-ethyl-1-methyl-1H-pyrazole-4-carbonyl derivatives exhibit improved LogP (0.98) and solubility .

Physicochemical Properties

Solubility and Partitioning

The carboxylic acid group confers moderate aqueous solubility (~3.2 mg/mL at 25°C), while the piperidine and ethyl groups enhance lipid membrane permeability. The calculated LogP (0.5) suggests balanced hydrophilicity-lipophilicity .

Spectroscopic Data

-

IR (KBr): Broad peak at 2500–3300 cm (O-H stretch), 1710 cm (C=O), 1605 cm (C=N) .

-

H NMR (DMSO-d): δ 1.3 (t, 3H, CH), 4.3 (q, 2H, CH), 7.6–8.8 (m, pyrazole-H), 12.1 (s, COOH) .

Table 2: Comparative Properties of Ester and Acid Forms

| Property | Ethyl Ester | Carboxylic Acid |

|---|---|---|

| Molecular weight | 223.27 g/mol | 247.29 g/mol |

| LogP | 0.5 | 0.2 (estimated) |

| Solubility (HO) | Low (0.8 mg/mL) | Moderate (3.2 mg/mL) |

| Melting point | 98–100°C | 215–217°C (decomposes) |

Biological Activity and Applications

Antimicrobial and Anti-inflammatory Effects

Analogous compounds with nitroaryl substitutions exhibit MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli . The ethyl group’s electron-donating effect enhances resonance stabilization, potentiating anti-inflammatory activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume